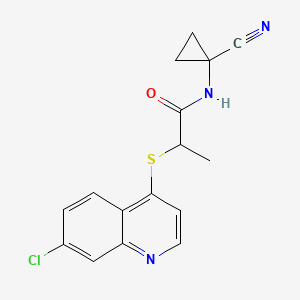

2-(7-Chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(7-Chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . The presence of the 7-chloroquinoline moiety in its structure is particularly significant due to its well-documented pharmacological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide typically involves multiple steps, starting with the preparation of the 7-chloroquinoline core. One common method involves the amination of 4,7-dichloroquinoline with o-phenylenediamine, followed by further modifications .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

2-(7-Chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 2-(7-Chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide involves multi-step organic reactions that typically include the formation of the quinoline ring followed by the introduction of sulfanyl and cyanocyclopropyl groups. The chemical structure can be represented as follows:

- Molecular Formula : C_{13}H_{12}ClN_{3}OS

- Molecular Weight : 281.77 g/mol

Anticancer Properties

Recent studies have indicated that derivatives of 7-chloroquinoline, including related compounds, exhibit significant cytotoxic activity against various cancer cell lines. For instance, a series of synthetic derivatives were tested for their effectiveness against eight human cancer cell lines, demonstrating promising cytotoxic effects with some compounds achieving submicromolar GI50 values .

A specific investigation into hydrazones derived from 7-chloroquinoline revealed their ability to inhibit cell growth across multiple cancer types including leukemia, lung cancer, and breast cancer, suggesting a robust structure-activity relationship that may extend to the compound .

Antimicrobial Activity

Quinoline derivatives have also been explored for their antimicrobial properties. Compounds within this class have shown efficacy against various pathogens, including those responsible for malaria and tuberculosis. The mechanism often involves interference with nucleic acid synthesis or inhibition of essential enzymes in microbial metabolism .

Case Study on Anticancer Efficacy

In a recent study focusing on the anticancer potential of quinoline derivatives, researchers synthesized a series of compounds similar to this compound and evaluated their cytotoxicity using the National Cancer Institute's 60-cell line panel. The results indicated that certain derivatives exhibited potent activity against multiple cancer types, leading to further investigations into their mechanisms of action and potential as therapeutic agents .

Case Study on Antimicrobial Properties

Another study highlighted the antimicrobial efficacy of chloroquine analogs against resistant strains of bacteria and protozoa. The research demonstrated that modifications to the chloroquine scaffold could enhance activity while reducing toxicity, providing insights into how similar modifications in this compound might yield beneficial properties against infectious diseases .

Potential Therapeutic Applications

Given its structural attributes and biological activities, this compound holds promise in various therapeutic contexts:

- Cancer Treatment : As an anticancer agent targeting multiple pathways involved in tumor growth.

- Antimicrobial Agent : Potential development as a treatment for resistant infections.

- Combination Therapies : Its use in conjunction with other agents may enhance therapeutic efficacy while minimizing side effects.

Data Summary Table

Mecanismo De Acción

The mechanism of action of 2-(7-Chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide involves its interaction with various molecular targets. The 7-chloroquinoline moiety is known to interfere with the heme detoxification pathway in malaria parasites, leading to their death . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species and the inhibition of key signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Hydroxychloroquine: Another antimalarial with additional hydroxyl groups.

Quinacrine: Used for its antiprotozoal and anticancer properties.

Uniqueness

2-(7-Chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide stands out due to its unique combination of the 7-chloroquinoline core with the sulfanyl and cyanocyclopropyl groups, which may confer enhanced biological activity and specificity compared to other quinoline derivatives .

Actividad Biológica

The compound 2-(7-Chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide is a novel derivative of chloroquine, a well-known antimalarial drug. This article explores its biological activity, particularly its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H12ClN3OS

- Molecular Weight : 281.77 g/mol

- SMILES Notation : ClC1=CC2=C(N=C(SC(C)(C)C)C=C2)N=C1

This compound features a chloroquinoline moiety, which is crucial for its biological activity.

Antimalarial Properties

Research indicates that compounds related to chloroquine exhibit significant antimalarial activity. For instance, studies have shown that derivatives like 7-chloroquinolin-4-yl compounds demonstrate inhibitory effects against Plasmodium falciparum, the causative agent of malaria. The mechanism involves interference with hemozoin formation and inhibition of essential proteases such as falcipain-2 .

Table 1: Antimalarial Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Chloroquine | 50 | Hemozoin formation inhibition |

| 2-(7-Chloroquinolin-4-yl)sulfanyl | TBD | Inhibition of falcipain-2 |

| [(7-Chloroquinolin-4-yl)amino]acetophenone | 12 | Protease inhibition |

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. It was found that while chloroquine exhibits significant toxicity at higher concentrations, the new derivative shows a markedly lower cytotoxic profile. For example, at a concentration of 500 µM, the candidate compound induced less than 50% loss of viability in human lung adenocarcinoma (A549) cells, compared to over 80% loss with chloroquine at similar concentrations .

Table 2: Cytotoxicity Profile

| Compound Name | Cell Line | Concentration (µM) | % Viability |

|---|---|---|---|

| Chloroquine | A549 | 500 | <20 |

| 2-(7-Chloroquinolin-4-yl)sulfanyl | A549 | 500 | >50 |

| 2-(7-Chloroquinolin-4-yl)sulfanyl | L929 | 500 | >75 |

The biological activity of this compound is largely attributed to its ability to bind to and inhibit key enzymes involved in the life cycle of Plasmodium species. The presence of the sulfanyl group is believed to enhance its interaction with target proteins, potentially leading to improved efficacy over traditional antimalarials.

Case Studies

A notable study focused on the synthesis and evaluation of various chloroquine analogs, including derivatives like this compound. The research demonstrated that these analogs could effectively inhibit Plasmodium falciparum growth in vitro and showed promise as less toxic alternatives to existing treatments .

Propiedades

IUPAC Name |

2-(7-chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3OS/c1-10(15(21)20-16(9-18)5-6-16)22-14-4-7-19-13-8-11(17)2-3-12(13)14/h2-4,7-8,10H,5-6H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGZPZKDGFCFGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1(CC1)C#N)SC2=C3C=CC(=CC3=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.